3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid
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Overview
Description
3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid is an organic compound that belongs to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 7-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the introduction of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives. The methoxycarbonyl group can be introduced via esterification reactions, while the carboxylic acid group can be formed through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Methoxycarbonyl)-1H-indazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the methoxycarbonyl and carboxylic acid groups allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
3-(Methoxycarbonyl)-1H-indazole-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.
3-(Methoxycarbonyl)-1H-indazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness
The uniqueness of 3-(methoxycarbonyl)-1H-indazole-7-carboxylic acid lies in the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers.
Properties
CAS No. |
2091282-43-6 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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